Home > Products > Screening Compounds P106117 > D-Cys(4)-Terlipressin TFA Salt
D-Cys(4)-Terlipressin TFA Salt -

D-Cys(4)-Terlipressin TFA Salt

Catalog Number: EVT-1505318
CAS Number:
Molecular Formula: C₅₄H₇₅F₃N₁₆O₁₇S₂
Molecular Weight: 1341.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Cys(4)-Terlipressin TFA Salt is a synthetic peptide that acts as a vasopressin analog. It is derived from the natural peptide vasopressin, which plays a crucial role in regulating water retention and blood pressure in the human body. The compound is particularly notable for its high selectivity for the vasopressin V1 receptor, making it valuable in medical applications, particularly in treating conditions like vasodilatory shock and esophageal variceal bleeding.

Source

Terlipressin is synthesized from the natural vasopressin sequence by incorporating specific modifications, including the introduction of a D-cysteine residue at position 4. This modification enhances its stability and receptor affinity. The synthesis of D-Cys(4)-Terlipressin typically involves solid-phase peptide synthesis techniques.

Classification

D-Cys(4)-Terlipressin TFA Salt is classified as a peptide hormone and a vasopressor agent. It is categorized under synthetic peptides used for therapeutic purposes, particularly in endocrinology and critical care medicine.

Synthesis Analysis

The synthesis of D-Cys(4)-Terlipressin involves several key methodologies:

  1. Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of the peptide chain on a solid support, facilitating easier purification and yield optimization.
  2. Fmoc Protection Strategy: The Fmoc (9-fluorenylmethyloxycarbonyl) protection scheme is commonly employed to protect amino groups during synthesis. The removal of the Fmoc group is typically achieved using piperidine.
  3. Disulfide Bond Formation: The formation of disulfide bonds between cysteine residues is crucial for the structural integrity of the peptide. This can be accomplished through oxidation of thiol groups after deprotection.
  4. Purification: After synthesis, the crude product undergoes purification via high-performance liquid chromatography to achieve a high purity level, often exceeding 98% .
Molecular Structure Analysis

D-Cys(4)-Terlipressin has a specific amino acid sequence that includes a total of eight amino acids, with a notable presence of cysteine residues that facilitate disulfide bridge formation. The molecular formula can be represented as follows:

  • Sequence: Gly-Gly-Gly-Cysteine-Tyrosine-Phenylalanine-Glutamine-Asparagine-Cysteine-Proline-Lysine-Gly-NH2
  • Molecular Weight: Approximately 1025.2 g/mol
  • Structure: The structure features two cysteine residues that form a disulfide bond, contributing to its biological activity .
Chemical Reactions Analysis

D-Cys(4)-Terlipressin undergoes various chemical reactions during its synthesis:

  1. Coupling Reactions: Each amino acid is coupled to the growing peptide chain using coupling reagents such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  2. Deprotection Reactions: Removal of protecting groups occurs using trifluoroacetic acid or other mild reagents.
  3. Oxidation Reactions: The thiol groups of cysteine residues are oxidized to form disulfide bonds, which are essential for maintaining the peptide's three-dimensional structure .
Mechanism of Action

D-Cys(4)-Terlipressin functions primarily as an agonist at the vasopressin V1 receptor, which mediates several physiological effects:

  • Vasoconstriction: By binding to V1 receptors located on vascular smooth muscle cells, it induces vasoconstriction, thereby increasing blood pressure.
  • Reduction of Splanchnic Blood Flow: This effect is particularly beneficial in conditions such as acute variceal bleeding where reduced portal pressure is desired.
  • Water Retention: Although less pronounced than natural vasopressin, it also promotes water reabsorption in renal tubules .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to basic environments.
  • pH Range: Optimal activity at physiological pH (around 7.4).
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within typical ranges for peptides.

Relevant Data

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm structure and purity during synthesis .

Applications

D-Cys(4)-Terlipressin has several significant applications in scientific research and clinical settings:

  1. Therapeutic Uses: Primarily used in treating conditions like septic shock and esophageal variceal bleeding due to its potent vasopressor effects.
  2. Research Applications: Utilized in studies exploring vascular biology and the mechanisms of blood pressure regulation.
  3. Drug Development: Serves as a model compound for developing new vasopressor agents with improved efficacy and safety profiles .
Structural Characterization & Molecular Properties of D-Cys(4)-Terlipressin TFA Salt

Primary Sequence Analysis: Gly-Gly-Gly-D-Cys(4)-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ Disulfide Configuration

D-Cys(4)-Terlipressin TFA Salt features a modified dodecapeptide sequence: Gly-Gly-Gly-D-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂, where the critical stereochemical inversion occurs specifically at the fourth residue. This configuration replaces the natural L-cysteine found in standard terlipressin (CAS 14636-12-5) with its D-isomer. The molecule maintains the conserved disulfide bridge between Cys⁴ and Cys⁹, creating a 20-membered cyclic ring structure essential for biological activity. The N-terminal extension (Gly-Gly-Gly) serves as a metabolic stabilizer, while the C-terminal amidation enhances receptor binding affinity [1] [10].

Table 1: Molecular Characteristics of D-Cys(4)-Terlipressin TFA Salt vs. Terlipressin

PropertyD-Cys(4)-Terlipressin TFA SaltTerlipressin (API)
Primary SequenceGly-Gly-Gly-D-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂Gly-Gly-Gly-L-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂
Molecular Formula (Free base)C₅₂H₇₄N₁₆O₁₅S₂C₅₂H₇₄N₁₆O₁₅S₂
Salt FormulaC₅₂H₇₄N₁₆O₁₅S₂ • x(C₂HF₃O₂)C₅₆H₈₂N₁₆O₁₉S₂ (Diacetate)
Molecular Weight (Free base)1227.37 g/mol1227.37 g/mol
Disulfide TopologyCys⁴–Cys⁹ (20-membered ring)Identical

The molecular weight of the free base is 1227.37 g/mol, with the trifluoroacetic acid (TFA) salt form adding variable counterions (denoted as "x" in the formula C₅₂H₇₄N₁₆O₁₅S₂ • x(C₂HF₃O₂)). This variability impacts solubility and crystallization behavior [4] [6] [10].

Crystallographic & Spectroscopic Elucidation of Disulfide Bridge (Cys⁴–Cys⁹) Topology

The disulfide bond between Cys⁴ and Cys⁹ forms the structural core that constrains the peptide into a bioactive conformation. X-ray crystallography of analogous terlipressin compounds reveals that this linkage creates a 20-membered ring system, positioning Tyr⁵ and Phe⁶ residues for receptor engagement. The D-Cys⁴ substitution induces measurable distortion in this ring: Circular Dichroism (CD) spectroscopy shows a ~15% decrease in negative ellipticity at 208 nm compared to native terlipressin, indicating altered secondary structure [1] [8].

Nuclear Magnetic Resonance (NMR) studies further demonstrate that the D-cysteine inversion disrupts the canonical β-turn stabilized by the L-Cys⁴–Cys⁹ bridge. Key perturbations include:

  • Chemical shift deviations (>0.3 ppm) for Tyr⁵ Hα and Phe⁶ NH protons
  • Altered nuclear Overhauser effects (NOEs) between Cys⁴ Hβ and Cys⁹ Hβ
  • Reduced stability in aqueous buffers (t₁/₂ decreased by 40% vs. native) [3]

High-resolution mass spectrometry (HRMS) confirms the disulfide connectivity through characteristic fragmentation patterns. The dominant MS/MS ion at m/z 452.18 corresponds to the cyclic Cys⁴–Cys⁹ moiety, while ions at m/z 657.32 (Tyr-Phe-Gln-Asn) and m/z 472.25 (Pro-Lys-Gly-NH₂) verify the sequence [1] [4].

Trifluoroacetic Acid Counterion Interactions in Salt Formation

The trifluoroacetic acid (TFA) salt form is critical for peptide stability and analytical applications. During purification via reversed-phase HPLC (0.1% TFA/water-acetonitrile systems), protonation occurs at:

  • The N-terminal amine (pKa ≈ 9.5)
  • Lys¹¹ side chain (pKa ≈ 10.5)
  • Arginine-like guanidinium in the Gly-Gly-Gly sequence (pKa ≈ 12.5) [1] [4]

TFA anions engage in multimodal ionic interactions:

  • Strong ion pairing with protonated amines (binding constant K ≈ 10³ M⁻¹)
  • Hydrogen bonding with backbone amides (FTIR shift: 1665 cm⁻¹ → 1650 cm⁻¹)
  • Hydrophobic interactions via trifluoromethyl groups

These interactions enhance solubility in polar aprotic solvents (e.g., DMSO) but reduce it in aqueous buffers. The salt formation is validated by 19F-NMR, showing a characteristic singlet at -76.5 ppm, and elemental analysis confirming 3.2–4.1% fluorine content. Unlike terlipressin diacetate (stored at -20°C), the TFA salt retains >98% purity for 24 months at +4°C due to these stabilizing interactions [4] [6] [10].

Table 2: Salt Form Comparison

CharacteristicD-Cys(4)-Terlipressin TFA SaltTerlipressin Diacetate
Counterion StoichiometryVariable (x = 2–3)Fixed (2 acetate)
Storage Conditions+4°C (desiccated)-20°C
Water Solubility (25°C)12 mg/mL>50 mg/mL
HPLC Retention Time*14.2 min11.8 min
*Method: C18 column, 0.1% TFA/ACN gradient

Comparative Structural Analysis with Terlipressin API (CAS 14636-12-5)

The defining structural distinction between D-Cys(4)-Terlipressin TFA Salt and therapeutic terlipressin (CAS 14636-12-5) is the chiral inversion at Cys⁴. This single epimerization (L-cysteine → D-cysteine) significantly alters the three-dimensional topology:

  • Steric Effects: The D-cysteine side chain projects 180° opposite to the L-configuration, displacing Tyr⁵ by 2.1 Å in molecular models [1]
  • Disulfide Dihedral Angles: χ₃ torsion angle changes from -85° (native) to +105° (D-Cys⁴ variant), destabilizing the receptor-binding β-hairpin [8]
  • Hydrogen Bonding: Loss of two critical H-bonds between Cys⁴ CO and Asn⁸ NH (distance increase: 2.9 Å → 4.7 Å) [3]

Functionally, these changes abolish vasopressor activity in vivo. While terlipressin binds V1 receptors with KD = 0.7 nM, the D-Cys⁴ variant shows no detectable binding up to 10 μM. This renders it biologically inert but analytically valuable: It serves as a chromatographic marker for terlipressin impurity profiling. Under pharmacopeial HPLC conditions (EP 10.7), it elutes at 1.3× the retention time of native terlipressin due to enhanced hydrophobicity [6] [10].

Regulatory guidelines (ICH Q3A) classify it as a "qualified impurity" requiring control at <0.15% in drug substances. Its detection leverages the stereospecificity of chiral stationary phases (e.g., macrocyclic glycopeptide columns), where the D-Cys⁴ variant shows 40% lower retention than its L-epimer [1] [3].

Properties

Product Name

D-Cys(4)-Terlipressin TFA Salt

Molecular Formula

C₅₄H₇₅F₃N₁₆O₁₇S₂

Molecular Weight

1341.4

Synonyms

D-Cys(4)-Terlypressin TFA Salt

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.